Melamine-13C3

Description

Contextualization of Melamine's Research Significance

Melamine (B1676169) is a nitrogen-rich industrial chemical primarily used in the production of plastics, laminates, coatings, and flame retardants. fao.orgfood-safety.com Its significance in the research community, particularly in food safety and analytical chemistry, escalated dramatically due to its illegal use as an adulterant in food and animal feed. wikipedia.orgfoodfacts.org.za The compound's high nitrogen content (66.6% by mass) allows it to mimic protein in standard laboratory tests that estimate protein levels by measuring total nitrogen content. food-safety.comresearchgate.net This fraudulent practice led to major public health crises.

In 2007, melamine was identified as the contaminant in pet food that caused widespread kidney failure and death in cats and dogs across North America. food-safety.comwikipedia.orgfoodfacts.org.za The following year, a more severe incident occurred in China, where melamine was intentionally added to infant formula and other milk products to inflate their apparent protein content. fao.orgwikipedia.org This resulted in the hospitalization of tens of thousands of infants with kidney stones and other renal problems, and several tragic deaths. wikipedia.orgfoodfacts.org.zaglobalresearchonline.net These events highlighted the urgent global need for highly sensitive and specific analytical methods to detect and accurately quantify melamine in a wide range of food products to ensure consumer safety and prevent future adulteration scandals. food-safety.comchromatographyonline.com

Rationale for Stable Isotope Labeling in Chemical and Biological Research

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions, metabolic pathways, or complex biological systems. wikipedia.orgcreative-proteomics.com The method involves replacing one or more atoms in a compound with their stable (non-radioactive) isotopes. wikipedia.org Commonly used stable isotopes in research include deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N). symeres.com Because these isotopes have a greater mass than their more abundant counterparts, they can be distinguished and measured by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. wikipedia.org

A primary application of stable isotope-labeled compounds is their use as internal standards in quantitative analysis. symeres.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, cleanup, and analysis. libios.fr By adding a known amount of an isotopically labeled version of the analyte to a sample, any variations or losses during the analytical process will affect both the labeled standard and the unlabeled analyte equally. libios.fr This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard is measured, correcting for potential errors. symeres.comnih.gov This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold-standard quantitative method. tandfonline.com

Fundamental Principles of Carbon-13 (¹³C) Isotopic Enrichment

Carbon, a fundamental element of organic molecules, has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. ias.ac.inwikipedia.org Carbon-13 possesses an additional neutron compared to ¹²C, making it heavier but non-radioactive. wikipedia.org Its non-zero spin quantum number also allows it to be detected by NMR spectroscopy. wikipedia.org

To be used effectively as a label, the concentration of ¹³C in a starting material must be significantly increased from its natural level, a process known as isotopic enrichment. wikipedia.org While several methods for ¹³C separation exist, the most economically feasible industrial technique is the cryogenic distillation of carbon-containing compounds like methane (B114726) (CH₄) or carbon monoxide (CO). wikipedia.orgtn-sanso.co.jp This process takes advantage of the slight differences in boiling points between molecules containing ¹³C and those with ¹²C. The enriched ¹³C can then be incorporated into more complex molecules through chemical synthesis, creating labeled compounds for research. symeres.com

Overview of Melamine-¹³C₃'s Utility as a Core Research Tool

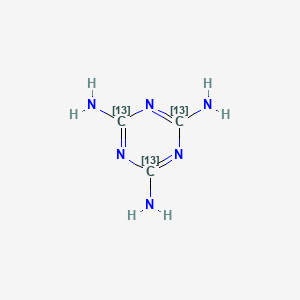

The convergence of melamine's emergence as a critical food contaminant and the precision of isotope dilution analysis led to the synthesis and use of Melamine-¹³C₃ as a vital analytical tool. Melamine-¹³C₃ is an isotopically labeled version of melamine where the three carbon atoms in the triazine ring have been replaced with Carbon-13 isotopes. sigmaaldrich.com

The primary and most crucial application of Melamine-¹³C₃ is as an internal standard for the definitive identification and quantification of melamine in various complex samples, including food, animal feed, and biological tissues. chromatographyonline.comtandfonline.com Analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilize Melamine-¹³C₃ to achieve high accuracy and sensitivity. chromatographyonline.comtandfonline.compfigueiredo.org In this application, a precise amount of Melamine-¹³C₃ is added to a sample before processing. lcms.cz Because it is chemically identical to native melamine, it co-elutes during chromatography but is distinguished by the mass spectrometer due to its higher mass (M+3). chromatographyonline.comsigmaaldrich.com By comparing the instrument's response for the native melamine to that of the known concentration of Melamine-¹³C₃, analysts can calculate the exact amount of melamine contamination in the original sample with high confidence, even at very low levels. tandfonline.com This makes Melamine-¹³C₃ indispensable for regulatory monitoring and food safety enforcement worldwide.

Data Tables

Table 1: Properties of Melamine-¹³C₃

| Property | Value |

| Chemical Formula | ¹³C₃H₆N₆ |

| Molecular Weight | ~129.10 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C |

| CAS Number | 1173022-88-2 |

| Appearance | Powder |

| Primary Application | Internal Standard for Mass Spectrometry |

Source: sigmaaldrich.com

Table 2: Analytical Application of Melamine-¹³C₃

| Analytical Technique | Matrix | Purpose | Key Finding |

| LC-MS/MS | Milk-based products, biscuits, pasta | Quantification of melamine | Use of labeled melamine as an internal standard allows for accurate and robust quantification with detection limits between 0.01 and 0.1 mg/kg. pfigueiredo.org |

| LC-MS/MS | Catfish, pork, chicken, pet food | Quantification of melamine and cyanuric acid | A method using synthesized [¹³C₃]-melamine as an internal standard achieved a limit of detection of 10 µg/kg with high accuracy and precision. tandfonline.com |

| GC-MS/MS | Biscuits, porridge | Identification and quantification of melamine | The use of ¹³C₃-¹⁵N₃-melamine internal standard allows for rapid and sensitive detection of melamine at levels as low as 0.1 mg/kg. |

| LC-MS/MS | Food matrices | Detection and analysis of melamine | Melamine-¹³C₃ is used as an internal standard to enable a simple, sensitive, and specific method for melamine quantification. chromatographyonline.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745866 | |

| Record name | (~13~C_3_)-1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-88-2 | |

| Record name | (~13~C_3_)-1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of Melamine 13c3

Strategies for Carbon-13 Isotopic Incorporation into Melamine (B1676169) Derivatives

The core of synthesizing Melamine-13C3 lies in the strategic incorporation of carbon-13 (¹³C) isotopes into the triazine ring structure. This is typically achieved by starting with ¹³C-labeled precursors and building the melamine molecule through a series of controlled chemical reactions.

Precursor Selection and Reaction Pathways for [¹³C₃]-Cyanuric Chloride Synthesis

A common and effective precursor for the synthesis of this compound is [¹³C₃]-Cyanuric chloride. tandfonline.comnih.gov The synthesis of this key intermediate often begins with a simple, readily available ¹³C-labeled starting material, such as ¹³C-urea. mdpi.com

One established pathway involves the trimerization of ¹³C-urea in a suitable solvent system, like sulfolane-cyclohexanol, to produce ¹³C₃-cyanuric acid. mdpi.com This is followed by a chlorination step to convert the cyanuric acid into [¹³C₃]-cyanuric chloride. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is an effective chlorinating agent for this transformation. mdpi.com An alternative industrial-scale approach involves the trimerization of isotopically labeled cyanogen (B1215507) chloride-¹³C₃ at elevated temperatures in the presence of a carbon catalyst. smolecule.com

Key Reaction Steps for [¹³C₃]-Cyanuric Chloride Synthesis:

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

| 1 | ¹³C-Urea | Sulfolane-cyclohexanol, Heat | ¹³C₃-Cyanuric acid | mdpi.com |

| 2 | ¹³C₃-Cyanuric acid | PCl₅, POCl₃ | [¹³C₃]-Cyanuric chloride | mdpi.com |

Amination Reactions for this compound Formation

Once [¹³C₃]-Cyanuric chloride is obtained, the next crucial step is the amination reaction to replace the chlorine atoms with amino groups, thereby forming this compound. smolecule.comtandfonline.com This is a nucleophilic aromatic substitution reaction.

A straightforward and efficient method involves reacting [¹³C₃]-cyanuric chloride with concentrated aqueous ammonia. tandfonline.comnih.gov The reaction is typically carried out in a solvent such as acetonitrile (B52724) and heated to drive the substitution to completion. tandfonline.com The three chlorine atoms on the triazine ring are sequentially replaced by amino groups to yield the final this compound product.

Typical Amination Reaction:

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| [¹³C₃]-Cyanuric chloride | Concentrated aqueous ammonia | Acetonitrile | 65°C, 16 hours | Melamine-¹³C₃ | tandfonline.com |

Synthesis of Multi-Labeled Melamine Analogs (e.g., ¹³C₃,¹⁵N₃-Melamine)

For more complex studies, such as those requiring highly specific mass shifts in mass spectrometry, multi-labeled melamine analogs are synthesized. An important example is ¹³C₃,¹⁵N₃-Melamine, which is labeled with both carbon-13 and nitrogen-15 (B135050) isotopes. waters.comlgcstandards.comisotope.com

The synthesis of these dual-labeled compounds follows similar principles, but requires the use of precursors labeled with both isotopes. For instance, the synthesis could start from ¹³C,¹⁵N-labeled urea (B33335) to produce a correspondingly labeled cyanuric acid, which is then converted to the multi-labeled melamine. These multi-labeled standards are particularly valuable in isotope dilution mass spectrometry to correct for matrix effects and improve the accuracy of quantification. waters.comwaters.com

Purification Techniques for High-Purity Isotope-Labeled Melamine

Achieving high chemical and isotopic purity is paramount for the use of this compound as an analytical standard. tandfonline.comnih.gov Following synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed.

A common purification strategy involves extraction and recrystallization. For instance, after the amination reaction, the reaction mixture can be poured into a larger volume of a solvent like acetonitrile to precipitate the product. tandfonline.com The resulting solid can then be extracted with a hot solvent mixture, such as 50% aqueous methanol (B129727), followed by filtration and concentration to induce crystallization of the purified this compound. tandfonline.com In some cases, the synthesized labeled melamine is of sufficient purity to be used as an internal standard without further purification. tandfonline.comresearchgate.net For crude melamine in general, treatment of an aqueous solution at elevated temperatures (110-170°C) in the presence of an alkali metal carbonate can be used to decompose condensation by-products. google.com

Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

Mass Spectrometric Approaches for ¹³C Enrichment Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of ¹³C isotopes and determining the level of enrichment. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for clear differentiation between the unlabeled melamine and its ¹³C₃-labeled counterpart.

In tandem mass spectrometry (MS/MS), the protonated molecule of this compound ([M+H]⁺) is selected and fragmented. The resulting fragment ions will also show a mass shift corresponding to the number of ¹³C atoms they contain, providing further structural confirmation. nih.govpfigueiredo.org For example, the collision-induced dissociation of melamine produces characteristic fragment ions, and the corresponding fragments from this compound will be shifted by 3 mass units. pfigueiredo.org Isotope ratio mass spectrometry (IRMS) can also be employed for precise quantification of the ¹³C content. uclm.es The isotopic purity of commercially available this compound is often stated as 99 atom % ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique used to confirm the structural integrity and verify the isotopic labeling of Melamine-¹³C₃. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular structure. scbt.comlgcstandards.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is particularly important for characterizing Melamine-¹³C₃ as it directly probes the labeled carbon atoms. In an unlabeled melamine sample, the natural abundance of ¹³C (about 1.1%) results in a very weak signal for the three equivalent carbon atoms of the triazine ring. However, in Melamine-¹³C₃, these three carbons are enriched to over 98% ¹³C. honeywell.com This results in a single, very intense signal in the ¹³C-NMR spectrum, confirming the successful and specific incorporation of the isotope. scbt.comlgcstandards.com The chemical shift for the triazine ring carbons in melamine has been reported at approximately δ 166.5 ppm. researchgate.net The observation of this strong signal is conclusive evidence of the compound's identity and isotopic enrichment. Certificates of analysis for commercial Melamine-¹³C₃ standards consistently state that the ¹H-NMR and ¹³C-NMR data conform to the expected structure. scbt.comlgcstandards.com

Table 2: NMR Spectroscopic Data for Melamine-¹³C₃ This table is interactive. You can sort and filter the data.

| Nucleus | Solvent | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment | Source(s) |

|---|---|---|---|---|---|

| ¹H | DMSO-d₆ | ~5.9 - 6.0 | Singlet | -NH ₂ | acs.org |

| ¹³C | D₂O / DMSO-d₆ | ~166.5 | Singlet | C ₃N₃ (Triazine Ring) | scbt.comlgcstandards.comresearchgate.net |

Applications in Quantitative Analytical Chemistry and Metrology

Stable Isotope Internal Standard (SIIS) Methodology in Mass Spectrometry.juniperpublishers.comtandfonline.comfda.govjuniperpublishers.comromerlabs.comnih.govwaters.comresearchgate.netbiopharminternational.comsigmaaldrich.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a powerful technique for detecting and quantifying chemical compounds. juniperpublishers.comjuniperpublishers.com However, the accuracy of MS analysis can be affected by various factors. The use of a stable isotope-labeled internal standard like Melamine-13C3 is a cornerstone of high-quality quantitative mass spectrometry. tandfonline.comromerlabs.com

When analyzing complex samples such as milk, infant formula, or animal tissues, other components in the sample matrix can interfere with the ionization of the target analyte (melamine), either suppressing or enhancing the signal. juniperpublishers.comtandfonline.com This phenomenon, known as the "matrix effect," can lead to inaccurate quantification. Additionally, some of the analyte can be lost during the sample preparation and extraction steps. romerlabs.com

This compound is chemically identical to melamine (B1676169) but has a different mass due to the replacement of three carbon-12 atoms with carbon-13 atoms. tandfonline.comromerlabs.com By adding a known amount of this compound to the sample at the beginning of the analytical process, it experiences the same matrix effects and sample preparation losses as the unlabeled melamine. fda.govromerlabs.com Since the mass spectrometer can distinguish between the two based on their mass-to-charge ratio, the ratio of the signal from melamine to the signal from this compound is used for quantification. tandfonline.comfda.gov This ratio remains constant even if there are variations in signal intensity due to matrix effects or sample loss, thus ensuring the accuracy and precision of the measurement. tandfonline.comromerlabs.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement and is a technique of the highest metrological standing. wikipedia.org It is based on the addition of a known amount of an isotopically enriched standard (the "spike," in this case, this compound) to a sample containing the analyte of interest (melamine). wikipedia.orgepa.gov

The fundamental principle is that after the spike is added and thoroughly mixed with the sample, the isotopic composition of the analyte is altered. epa.gov By measuring the altered isotope ratio of the mixture using a mass spectrometer, the original amount of the analyte in the sample can be precisely calculated. epa.gov A key advantage of IDMS is that complete recovery of the analyte from the sample is not necessary for accurate quantification, as the measurement relies on the isotope ratio, which is unaffected by partial loss of the analyte after equilibration. epa.gov

In practice, a calibration curve is often generated by analyzing a series of standards containing a fixed amount of this compound and varying known concentrations of unlabeled melamine. juniperpublishers.com The sample, also spiked with the same fixed amount of this compound, is then analyzed, and its melamine concentration is determined by interpolating from the calibration curve based on the measured peak area ratio. juniperpublishers.comfda.gov

This compound is considered an ideal internal standard for melamine analysis for several reasons:

Chemical and Physical Similarity : It has virtually identical chemical and physical properties to melamine, ensuring it behaves similarly during extraction, chromatography, and ionization. juniperpublishers.comtandfonline.com

Co-elution : In chromatographic methods like LC-MS, it co-elutes with the native melamine, meaning they exit the chromatography column at the same time. This is crucial for effective compensation of matrix effects that can vary during the chromatographic run. tandfonline.com

Mass Difference : The mass difference of three daltons (M+3) between this compound and melamine is sufficient to prevent isotopic overlap and allows for clear differentiation by the mass spectrometer. sigmaaldrich.com

High Isotopic Purity : Commercially available this compound has high isotopic purity, minimizing interference from any unlabeled melamine that might be present in the standard. tandfonline.comnih.gov

Stability : As a stable isotope, it is non-radioactive and safe to handle.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Method Validation Parameters and Performance Characteristics

The use of this compound is integral to the validation of analytical methods for melamine determination, ensuring they meet stringent performance criteria.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. biopharminternational.com These parameters are critical for assessing the sensitivity of an analytical method.

In methods using this compound, LOD and LOQ are typically determined by analyzing blank samples and samples spiked with low concentrations of melamine. sci-hub.se The signal-to-noise ratio is a common approach, where the LOD is often defined as a signal-to-noise ratio of 3, and the LOQ as a ratio of 10. sci-hub.se Various studies have reported a range of LOD and LOQ values for melamine analysis using this compound, which depend on the specific matrix and instrumentation. For example, in the analysis of meat and pet food, an LOD of 10 µg/kg has been achieved. tandfonline.comnih.gov For milk and dairy products, reported LODs and LOQs can be as low as 10 ng/mL and 30 ng/mL, respectively. researchgate.net Another study on infant formula reported an LOD of 0.025 mg/kg and an LOQ of 0.05 mg/kg for melamine. nih.govresearchgate.net

Table 1: Examples of LOD and LOQ for Melamine Analysis Using this compound

| Matrix | Method | LOD | LOQ |

| Meat and Pet Food | LC-MS | 10 µg/kg | Not Specified |

| Milk and Dairy Products | LC-MS/MS | 10 ng/mL | 30 ng/mL |

| Infant Formula | LC-ESI-MS/MS | 0.025 mg/kg | 0.05 mg/kg |

| Cow's Milk | LC-MS/MS | Not Specified | 0.05 mg/kg |

| Egg Powder & Soy Protein | LC-MS/MS | 0.02 mg/kg | 0.05 mg/kg |

This table presents data from various sources and is for illustrative purposes. tandfonline.comnih.govresearchgate.netsci-hub.senih.govresearchgate.net

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the closeness of repeated measurements to each other. Both are paramount for reliable analytical results. This compound is crucial for achieving high accuracy and precision.

Accuracy is often assessed through recovery studies, where a known amount of melamine is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (recovered) indicates the accuracy of the method. Thanks to the corrective properties of this compound, methods frequently report high recovery rates. For instance, recoveries for melamine in various food matrices are often in the range of 87% to 112%. tandfonline.comnih.gov One study on milk reported mean recoveries between 98.5% and 102.5%. researchgate.net

Precision is evaluated by performing repeated analyses of the same sample and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The use of this compound significantly improves precision by correcting for instrumental variations and inconsistencies in sample preparation. tandfonline.com Studies have shown that methods using this compound can achieve excellent precision, with RSD values often below 10%. tandfonline.comnih.gov For example, in the analysis of meat and pet food at a concentration of 100 µg/kg, the coefficient of variation for melamine was between 2% and 5%. tandfonline.com

Table 2: Research Findings on Accuracy and Precision Using this compound

| Matrix | Spiked Concentration | Accuracy (Recovery %) | Precision (%RSD/CV) |

| Meat and Pet Food | 10 µg/kg | 87-110% | <10% |

| Meat and Pet Food | 100 µg/kg | 97-112% | 2-5% |

| Milk | Low, Medium, High | 98.5-102.5% | Not Specified |

| Cow's Milk & Infant Formula | 0.05 - 2.0 mg/kg | 99-116% | <12.3% (Repeatability) |

This table presents data from various sources and is for illustrative purposes. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net

Robustness and Reproducibility in Diverse Matrices

The use of this compound as an internal standard, particularly in isotope dilution mass spectrometry (IDMS) methods, is critical for ensuring robust and reproducible measurements of melamine across a wide variety of complex sample matrices. rsc.orgtandfonline.com Matrix effects, where co-eluting components from the sample either suppress or enhance the analyte signal in the mass spectrometer, are a significant challenge in quantitative analysis. tandfonline.com The co-eluting, isotopically labeled this compound experiences the same matrix effects as the native (unlabeled) melamine, allowing for accurate correction and compensation for these variations. tandfonline.comromerlabs.com This intrinsic correction capability leads to high robustness, meaning the method's performance is unaffected by changes in the sample matrix.

Research has demonstrated the effectiveness of this approach in numerous food and environmental matrices. For instance, methods using this compound or other stable isotope-labeled melamine analogs have been successfully validated for milk, milk powder, infant formula, cereal, biscuits, porcine muscle, egg powder, and soy protein. rsc.orgacs.orgsci-hub.se The simple sample preparation often involves protein precipitation followed by direct injection, with the labeled internal standard compensating for potential losses and instrumental variability. acs.org

Studies have consistently reported high recovery rates and excellent precision, underscoring the reproducibility of these methods. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cow's milk and infant formula showed internal standard-corrected recoveries between 99% and 116%, with repeatability and intermediate reproducibility values (relative standard deviation, RSD) of ≤12.3% and ≤31.2%, respectively. acs.org Similarly, a gas chromatography-mass spectrometry (GC-MS) method applied to milk powder, cereal, biscuit, and porcine muscle demonstrated mean recoveries of 83.7% to 108.3% with a method precision (RSD) in the range of 0.3–7.5%. rsc.org The robustness is further highlighted in an interlaboratory study where recoveries for melamine in egg powder and soy protein were consistently within the 97-113% range. sci-hub.se

Table 1: Performance of this compound (or other labeled analogs) Based Methods in Various Matrices

| Matrix | Analytical Method | Recovery (%) | Reproducibility (RSD %) | Reference |

|---|---|---|---|---|

| Cow's Milk & Infant Formula | LC-MS/MS | 99 - 116 | ≤12.3 (Repeatability) | acs.org |

| Milk Powder, Cereal, Biscuit, Porcine Muscle | ID-GC-MS | 83.7 - 108.3 | 0.3 - 7.5 | rsc.org |

| Egg Powder & Soy Protein | LC-MS/MS | 97 - 113 | 5.4 - 11.7 (Interlaboratory) | sci-hub.se |

| Milk Powder | ID LC-MS | 78.7 - 126.3 | Not Specified | nih.govtandfonline.com |

Interlaboratory Studies and Proficiency Testing Schemes

This compound plays a crucial role in assessing and ensuring the competence of analytical laboratories through interlaboratory comparisons and proficiency testing (PT) schemes. scilit.comresearchgate.netnih.gov These programs are essential elements of laboratory quality assurance, providing an independent evaluation of a laboratory's performance and the reliability of their analytical methods. merieuxnutrisciences.com.cn

In the wake of food safety crises involving melamine, several proficiency tests were organized to evaluate the capabilities of laboratories worldwide. researchgate.netnih.gov A key finding from these studies was the superior performance of methods that utilized stable-isotope-labeled melamine, such as this compound, for isotope dilution analysis. nih.gov

An international proficiency test conducted in 2009 involved laboratories from 31 countries analyzing melamine in milk powder and a baking mix. nih.gov The reference values for the test materials were established using high-precision exact-matching double isotope dilution mass spectrometry. nih.gov The results clearly showed that methods incorporating stable-isotope-labeled melamine were demonstrably more accurate. nih.gov In this study, three-quarters of all reported results were deemed satisfactory with z-scores ≤ |2|. nih.gov

Another proficiency test organized in Hong Kong during the 2008 melamine crisis involved 13 participating laboratories using either LC-MS/MS or GC-MS to measure melamine in milk samples. researchgate.net The performance was assessed using z-scores calculated from the bias against assigned reference values. While the majority of participants demonstrated competence, the study highlighted issues like false positives, emphasizing the need for robust methods and proper quality control. researchgate.net

An interlaboratory study involving seven laboratories worldwide specifically demonstrated the reproducibility of an LC-MS/MS method using isotopically labeled internal standards for melamine and cyanuric acid in non-dairy matrices like egg powder and soy protein. sci-hub.se The study yielded excellent among-laboratory precision, with reproducibility values (RSDR) between 5.4% and 11.7% for both analytes. The resulting Horwitz ratio (HorRat) values of 0.4 to 0.7 confirmed the method's acceptable interlaboratory performance. sci-hub.se

Table 2: Summary of Selected Interlaboratory Studies/Proficiency Tests for Melamine Analysis

| Study/Year | Test Matrices | No. of Labs | Key Findings | Reference |

|---|---|---|---|---|

| International PT / 2009 | Milk powder, baking mix | Labs from 31 countries | Methods using stable-isotope-labeled melamine were clearly advantageous for accuracy. 75% of results were satisfactory. | nih.gov |

| Hong Kong PT / 2008 | Milk | 13 | The majority of participants demonstrated quantitative measurement capabilities; some false positives were reported. | researchgate.net |

| Interlaboratory Study | Egg powder, soy protein | 7 | High interlaboratory precision with RSDR of 5.4-11.7% and HorRat values of 0.4-0.7. | sci-hub.se |

Development of Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical measurements. This compound is available as a high-purity analytical standard and CRM from various chemical suppliers. honeywell.comlgcstandards.com These materials are produced under stringent quality management systems, such as ISO 9001, and are accompanied by a Certificate of Analysis detailing properties like identity, purity, and isotope enrichment. honeywell.com

The primary application of this compound as a CRM is its use as an internal standard in definitive analytical methods, primarily isotope dilution mass spectrometry (IDMS). science.gov In this capacity, it is not only used for routine quantitative analysis but also for the value assignment of melamine in matrix CRMs. Matrix CRMs, such as milk powder or animal feed containing a certified concentration of melamine, are developed to help laboratories validate their entire analytical procedure, from extraction to final measurement.

The development of these matrix CRMs requires a reference measurement procedure of the highest metrological order to assign the certified value. As seen in international proficiency tests, exact-matching double isotope dilution mass spectrometry is often the method of choice for this purpose. nih.gov This technique relies on the availability of high-purity, isotopically-labeled compounds like this compound and its multi-labeled analogs (e.g., ¹³C₃,¹⁵N₃-melamine). sci-hub.senih.gov

By using a known quantity of the this compound CRM to spike a sample, analysts can establish a direct ratio to the native analyte, forming the basis for highly accurate quantification that can be traced back to the International System of Units (SI). The availability of this compound as a CRM is, therefore, an indispensable component of the quality infrastructure that underpins food safety testing and ensures the comparability and reliability of analytical results among different laboratories and across national borders. iaea.org

Research Applications in Environmental and Food Science

Method Development for Melamine (B1676169) Detection and Quantification in Food and Feed Matrices

The use of Melamine-¹³C₃ as an internal standard is a cornerstone of modern analytical methods for detecting melamine in a wide array of food and feed products. tandfonline.comnih.gov This labeled compound, with its chemical properties virtually identical to native melamine but with a distinct mass, allows for precise correction of matrix effects and variations during sample processing and analysis. fda.govjuniperpublishers.com

The accurate detection of melamine in diverse food matrices—such as infant formula, milk products, meat, and pet food—begins with effective sample preparation and extraction. tandfonline.comfda.gov Melamine-¹³C₃ is introduced at the beginning of this process to track and compensate for any loss of the target analyte. nih.govcanada.ca

Common extraction techniques involve the use of polar solvents to draw out melamine from the sample. A widely used extraction solution is a mixture of acetonitrile (B52724), water, and diethylamine. nih.gov For more complex matrices, additional cleanup steps are essential. Solid-phase extraction (SPE) is a frequently employed technique for this purpose. tandfonline.com Mixed-mode cation exchange (MCX) SPE cartridges are particularly effective for selectively isolating melamine from sample extracts. phenomenex.com In instances where cyanuric acid is also being analyzed, mixed-mode anion exchange (MAX) SPE may be used in parallel. phenomenex.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach to sample preparation, has also been adapted for melamine analysis. researchgate.netresearchgate.net This method involves an extraction step with a solvent like acetonitrile, followed by a cleanup phase using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as fats and sugars. researchgate.netresearchgate.net

Table 1: Sample Preparation and Extraction Methods Utilizing Melamine-¹³C₃

| Food Matrix | Extraction Solvent | Cleanup Method | Reference |

| Meat (Pork, Chicken, Catfish), Pet Food | Aqueous Methanol (B129727) | Liquid-Liquid Extraction, Ion Exchange SPE | tandfonline.com |

| Infant Formula, Animal Tissue | 50:50 Acetonitrile-Water | Mixed-Mode Cation Exchange (MCX) SPE | phenomenex.com |

| Milk, Yogurt Beverages, Powdered Milk Products | 1.0 N HCl | Cation Exchange SPE | canada.ca |

| Egg | Diethylamine-Water-Acetonitrile (10:40:50) | 'On Guard II' RP Cartridge | nih.gov |

| Dairy Products | Acetonitrile/Water | Graphite Carbon/Strong Cation Exchange (CARB/SCX) Mixed-Mode SPE | researchgate.net |

Following extraction and cleanup, chromatographic techniques are employed to separate melamine from other components in the sample extract before it enters the mass spectrometer. The choice of technique depends on the specific requirements of the analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a common and effective technique for separating polar compounds like melamine. tandfonline.comwaters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar solvent, allowing for good retention and separation of melamine. tandfonline.comresearchgate.net HILIC-LC methods are frequently recommended for the analysis of melamine in food. waters.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers faster analysis times and higher resolution compared to conventional HPLC. waters.comresearchgate.net UPLC systems, often coupled with HILIC columns, can achieve rapid and efficient separation of melamine, with analysis times as short as two minutes. researchgate.net

Gas Chromatography (GC) : GC is another powerful separation technique, but due to melamine's low volatility, a derivatization step is required before analysis. researchgate.netsigmaaldrich.com This typically involves reacting the extracted melamine with a silylating agent to create a more volatile derivative that can be analyzed by GC. researchgate.netsigmaaldrich.com

Mass spectrometry is the definitive detection method for melamine analysis, offering high sensitivity and specificity. The use of Melamine-¹³C₃ as an internal standard is crucial for accurate quantification in these advanced systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most widely used technique for melamine determination in food. tandfonline.comfda.govjuniperpublishers.com It couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions for both native melamine and Melamine-¹³C₃, analysts can achieve highly accurate and reliable quantification, even at very low concentrations. fda.govchromatographyonline.com For instance, the transition of m/z 127 → 85 is often monitored for melamine, while m/z 130 → 87 is used for Melamine-¹³C₃. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) : When coupled with MS, GC provides a robust method for melamine analysis. researchgate.netsigmaaldrich.com After derivatization, the compounds are separated by GC and then detected by the mass spectrometer, often in selected ion monitoring (SIM) or multiple-reaction monitoring (MRM) mode for enhanced specificity. nih.govsigmaaldrich.com

Time-of-Flight Mass Spectrometry (TOF-MS) : High-resolution TOF-MS can also be utilized for melamine analysis, providing highly accurate mass measurements that further confirm the identity of the compound.

Table 2: Mass Spectrometric Parameters for Melamine and Melamine-¹³C₃

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Melamine | 127 | 85 | 18 | chromatographyonline.com |

| Melamine | 127 | 68 | 32 | chromatographyonline.com |

| Melamine-¹³C₃ | 130 | 87 | 18 | chromatographyonline.com |

| Melamine-¹³C₃ | 130 | 70 | 32 | chromatographyonline.com |

Chromatographic Separation Techniques (e.g., HILIC-LC, UPLC, GC)

Tracing Melamine Transformation and Fate in Environmental Systems

While the use of Melamine-¹³C₃ is well-established in food analysis, its application in tracing the environmental fate of melamine is less documented in publicly available research. However, understanding the environmental behavior of melamine is crucial due to its potential for release from various industrial sources. General studies on melamine's environmental presence provide a framework where a labeled compound like Melamine-¹³C₃ would be invaluable.

Melamine in the environment can undergo degradation through various processes, including biodegradation and hydrolysis. mdpi.org These processes can lead to the formation of by-products such as ammeline, ammelide, and cyanuric acid. mdpi.orgwaters.com The thermal decomposition of melamine can yield melam and melem. mdpi.org In such studies, Melamine-¹³C₃ could theoretically be used as a tracer to follow the transformation of melamine and definitively identify its degradation products through the characteristic mass shift in the resulting molecules. This would provide unambiguous evidence of the degradation pathway.

Melamine is known to be released into the environment, primarily into wastewater, due to its industrial uses. canada.ca Its high water solubility and low organic carbon-water (B12546825) partition coefficient (Koc) suggest it is not readily removed by adsorption to sludge in wastewater treatment and can be mobile in soil. canada.caresearchgate.net Studies on the dissipation of chemicals in soil and aquatic environments are critical for environmental risk assessment. europa.euwaterborne-env.comresearchgate.net These studies often track the decline of a compound's concentration over time. The use of Melamine-¹³C₃ as an internal standard in these analyses would greatly improve the accuracy of quantification by correcting for matrix effects in complex environmental samples like soil and water, thus providing more reliable data on melamine's persistence and potential for accumulation. wiadlek.plmdpi.com While the direct application of Melamine-¹³C₃ in published environmental dissipation studies is not prominent, its analytical advantages make it a highly suitable tool for such research.

Investigation of Degradation Pathways and By-product Formation

Application in Forensic Analytical Chemistry (Analytical Methodology Focus)

Melamine-13C3, a stable isotope-labeled form of melamine, plays a crucial role in forensic analytical chemistry, particularly in the accurate quantification of melamine in various matrices. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) methods. This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy, which is essential for forensic investigations where results may be used in legal proceedings. juniperpublishers.comresearchgate.net

The use of this compound is critical in overcoming matrix effects, which are a common challenge in the analysis of complex samples like food products. juniperpublishers.com Matrix effects, caused by other components in the sample, can either suppress or enhance the instrument's response to the target analyte (melamine), leading to inaccurate quantification. Because this compound is chemically and physically almost identical to melamine, it co-elutes during chromatographic separation and experiences the same matrix effects. juniperpublishers.com By measuring the ratio of the signal from melamine to the known concentration of this compound, analysts can accurately determine the concentration of melamine in the sample, effectively canceling out the influence of the matrix. juniperpublishers.comresearchgate.net

Analytical Methodology

The predominant analytical methodology employing this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). juniperpublishers.comtandfonline.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. juniperpublishers.comjuniperpublishers.com

The general workflow for the analysis of melamine in a forensic context using this compound as an internal standard involves several key steps:

Sample Preparation: The sample (e.g., infant formula, pet food, milk) is first homogenized. A known amount of the this compound internal standard is added to the sample at the beginning of the extraction process. researchgate.net

Extraction: The melamine and this compound are then extracted from the sample matrix. Common extraction techniques include using an aqueous methanol solution or a mixture of acetonitrile, water, and diethylamine. tandfonline.comnih.govfda.gov This step is crucial for isolating the analytes of interest from the bulk of the sample matrix.

Clean-up: To further remove interfering compounds, a clean-up step is often employed. This can involve liquid-liquid extraction or solid-phase extraction (SPE). tandfonline.comnih.gov For instance, Oasis MCX cartridges, a type of mixed-mode cation exchange SPE, have been effectively used for the specific extraction of melamine from acidified milk products.

Chromatographic Separation: The cleaned-up extract is then injected into a liquid chromatograph. Hydrophilic interaction liquid chromatography (HILIC) is frequently used for the separation of melamine. researchgate.nettandfonline.comnih.gov HILIC is well-suited for retaining and separating polar compounds like melamine.

Mass Spectrometric Detection: As the separated compounds elute from the chromatography column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to ionize melamine and this compound. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion for melamine (m/z 127) and this compound (m/z 130) is selected and fragmented to produce characteristic product ions. tandfonline.com Monitoring these specific transitions significantly enhances the selectivity and reduces the likelihood of false positives. juniperpublishers.com

Detailed Research Findings

Numerous studies have demonstrated the effectiveness of using this compound for the forensic analysis of melamine. For example, a method was developed for the determination of melamine and cyanuric acid in catfish, pork, chicken, and pet food using this compound as an internal standard. tandfonline.comnih.gov This method involved extraction with aqueous methanol, followed by liquid-liquid extraction and ion-exchange solid-phase clean-up. tandfonline.comnih.gov The subsequent analysis by LC-MS/MS achieved a limit of detection (LOD) of 10 µg/kg for melamine with a coefficient of variation of less than 10%. tandfonline.comnih.gov The recovery of the method was in the range of 87–110%, highlighting its accuracy and reliability. tandfonline.comnih.gov

Another study by the FDA detailed a method for the determination of melamine and cyanuric acid in various food products, including pork, fish, and infant formula. researchgate.net This method also utilized 13C3-labeled melamine as an internal standard to correct for recovery and matrix effects. researchgate.net The method's limit of quantitation (LOQ) varied depending on the matrix, for instance, 20 µg/kg in pork and 200 µg/kg in dry infant formula. researchgate.net

The following interactive table summarizes the performance of an LC-MS/MS method using this compound for the analysis of melamine in different food matrices.

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Recovery (%) | Reference |

| Catfish | 10 | - | 87-110 | tandfonline.comnih.gov |

| Pork | 10 | 20 | 87-110 | researchgate.nettandfonline.comnih.gov |

| Chicken | 10 | - | 87-110 | tandfonline.comnih.gov |

| Pet Food | 10 | - | 87-110 | tandfonline.comnih.gov |

| Fish | - | 25 | - | researchgate.net |

| Dry Infant Formula | - | 200 | - | researchgate.net |

This data underscores the robustness and sensitivity of analytical methods that incorporate this compound. The ability to achieve low detection limits and high recovery rates across a variety of complex matrices is a testament to the value of this stable isotope-labeled standard in forensic analytical chemistry. The use of this compound ensures that the analytical results are not only sensitive but also legally defensible, which is of paramount importance in forensic science.

Investigation of Biotransformation and Metabolic Pathways Non Clinical

Elucidation of Melamine (B1676169) Metabolism in Biological Systems (e.g., Animal Models, In Vitro Systems)

The use of carbon-13 labeled melamine is pivotal for metabolic studies, providing a clear and unambiguous signal in mass spectrometry-based analyses. romerlabs.com This allows for precise differentiation of the administered compound from any endogenous or background substances.

Studies utilizing isotopically labeled melamine, such as 14C-melamine, in Fischer 344 rats have been instrumental in tracing its path through the body. Research indicates that melamine is poorly metabolized in rats. invivochem.com Following oral administration, the vast majority of the compound is absorbed and then excreted unchanged.

Key findings from these tracing studies show that approximately 90% of an administered dose is excreted in the urine within the first 24 hours. invivochem.com Analysis of the radioactivity in plasma and urine, which co-chromatographed with the original dosing solution, confirmed that the excreted compound was unmetabolized melamine. invivochem.com Negligible amounts were found in feces or exhaled air, indicating rapid absorption and renal excretion are the primary disposition pathways. invivochem.com The primary role of Melamine-13C3 in such studies is to serve as an internal standard for the accurate quantification of the unlabeled melamine, ensuring that measurements of excretion and distribution are precise. researchgate.net

While melamine itself is largely unmetabolized, it can form insoluble crystals in the renal tubules, particularly in the presence of cyanuric acid, a potential hydrolysis product of melamine. researchgate.netscience.gov The use of 13C3-labeled melamine and 13C3-labeled cyanuric acid allows for the development of sensitive isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to analyze both compounds in various matrices, including tissues and food products. science.gov

Below is a table illustrating the mass-to-charge (m/z) ratio differences that enable the specific detection of this compound versus its unlabeled counterpart in mass spectrometry, a fundamental principle in tracer studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Melamine | C₃H₆N₆ | 126.12 | 126.065 |

| This compound | ¹³C₃H₆N₆ | 129.10 | 129.075 |

This table demonstrates the mass shift due to the incorporation of three ¹³C atoms, which allows for distinct detection.

Kinetic studies are essential for understanding the rate at which a compound is absorbed, distributed, metabolized, and excreted (ADME). The use of this compound as an internal standard is critical for obtaining the high-quality quantitative data needed for these analyses. researchgate.net

In studies with male Fischer 344 rats, the pharmacokinetic parameters of melamine have been characterized. The elimination half-life, a measure of how long it takes for the concentration of the compound to decrease by half, was calculated to be approximately 2.7 hours from plasma data and 3.0 hours based on urinary excretion. invivochem.com The renal clearance was determined to be 2.5 mL/min. invivochem.com These findings suggest a rapid clearance of melamine from the body, primarily through the kidneys. invivochem.com

The data below summarizes key pharmacokinetic parameters for melamine determined in animal models, studies for which this compound is an essential analytical tool.

| Parameter | Value | Biological System |

| Elimination Half-Life (Plasma) | 2.7 hours | Male Fischer 344 Rat |

| Elimination Half-Life (Urine) | 3.0 hours | Male Fischer 344 Rat |

| Renal Clearance | 2.5 mL/min | Male Fischer 344 Rat |

| 24-hour Urinary Excretion | ~90% of dose | Male Fischer 344 Rat |

Data derived from studies on unlabeled melamine, where this compound is used as a critical analytical standard for quantification. invivochem.com

Tracing Melamine and Metabolite Formation

Role in Metabolic Flux Analysis Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological network. nih.govresearchgate.net Stable isotope tracers, such as 13C-labeled compounds, are central to these methodologies. medchemexpress.commedchemexpress.com In 13C-MFA, cells or organisms are cultured with a 13C-labeled substrate. As the substrate is metabolized, the carbon-13 atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry or NMR, researchers can deduce the active metabolic pathways and calculate the flux through them. nih.govresearchgate.net

Advanced Methodological Considerations and Future Research Trajectories

Comparative Studies of Different Isotope-Labeled Melamine (B1676169) Analogs

The choice of an appropriate isotope-labeled internal standard is paramount for the accuracy of IDMS methods. Comparative studies evaluating different isotopologues of melamine, such as those labeled with 13C and 15N, provide valuable insights into their performance characteristics.

Evaluation of Electrospray Ionization (ESI) Responses and Matrix Effects

Electrospray ionization (ESI) is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS). However, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. tandfonline.com Isotope-labeled internal standards are employed to compensate for these effects. romerlabs.com

A comparative study on the ESI responses of melamine, Melamine-13C3, this compound,15N3, and Melamine-15N3 revealed that while the isotope-labeled melamines had similar ionization efficiencies to unlabeled melamine, the intensity of their corresponding quantitative fragment ions differed significantly. science.govresearchgate.net This phenomenon was investigated using density functional theory. science.gov

Crucially, the study found that 13C-labeled melamine had little influence on the ESI response of melamine. In contrast, 15N-labeled melamine exhibited a significant ion inter-suppression effect on melamine. science.govscience.gov This suggests that this compound is a more suitable internal standard as it minimally perturbs the ionization of the native analyte. The use of fully 13C isotope-labeled standards can help eliminate recovery losses from sample preparation and matrix effects in the MS source. romerlabs.com In the analysis of milk powder, the matrix effects of different isotope-labeled melamines and melamine showed notable differences. science.gov For instance, the deviation of results from the IDMS method could reach as high as 59% when using 15N3-melamine as an internal standard in certain matrix solutions. science.gov

Interactive Table 1: Comparison of Isotope-Labeled Melamine Analogs

| Isotopologue | ESI Response Interaction with Melamine | Matrix Effect Influence | Recommended Use |

|---|---|---|---|

| This compound | Little to no ion suppression | Minimal impact on melamine signal | High |

| Melamine-15N3 | Significant ion suppression | Can lead to inaccurate quantification | Low |

| This compound,15N3 | Intermediate | Variable, requires careful evaluation | Medium |

Impact of Isotopic Labeling Position on Fragmentation Pathways

The position of the isotopic label within a molecule can influence its fragmentation pattern in tandem mass spectrometry (MS/MS). This is a critical consideration as quantitative analysis often relies on the monitoring of specific fragment ions.

Research has shown that rare cleavage pathways of melamine can be precisely identified using 15N-labeled melamines, leading to differences in the quantitative fragment ions compared to melamine and 13C-labeled melamine. science.govresearchgate.net The collision-induced dissociation of protonated melamine (m/z 127) typically produces prominent fragment ions at m/z 85 and 68. tandfonline.comresearchgate.net For this compound, the corresponding fragment ions are observed at m/z 87 and 70. tandfonline.comchromatographyonline.com

A proposed fragmentation pathway for melamine suggests that the pseudo-molecular ion at m/z 127 undergoes ring cleavage to generate fragment ions at m/z 85 and 68 through a stepwise process. researchgate.net Theoretical calculations have been employed to understand the fragmentation mechanism and the influence of isotopic labeling on bond cleavage energies. researchgate.net These studies are crucial for selecting the most stable and reliable fragment ions for quantification in IDMS methods. It has been noted that lower m/z isotopologues may be preferentially fragmented, which could affect the accuracy of quantitative methods that rely on fragment ions. nih.gov

Integration with High-Throughput Analytical Platforms

The need for rapid and efficient screening of large numbers of samples for melamine contamination has driven the integration of this compound-based methods with high-throughput analytical platforms. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed and resolution over conventional HPLC-MS/MS. acs.orgmdpi.com

Methods utilizing UPLC-MS/MS with isotopic dilution with this compound have been developed for the rapid analysis of melamine in various food matrices, including milk, milk products, bakery goods, and flour. researchgate.net These methods often feature simplified sample preparation steps, such as protein precipitation followed by direct injection, and short chromatographic run times. researchgate.netnih.gov The use of this compound as an internal standard in these high-throughput methods is essential for maintaining accuracy and precision, as it effectively compensates for matrix effects and variations in instrument response. researchgate.net

Emerging Roles in Analytical Metrology and Quality Control

This compound is playing an increasingly important role in analytical metrology, the science of measurement. It is used as an analytical standard and certified reference material (CRM) to ensure the traceability and comparability of measurement results across different laboratories. scientificlabs.iehuberlab.chavantorsciences.com The availability of high-purity this compound, with certified isotopic and chemical purity, is fundamental for the development of primary reference methods and the validation of routine analytical procedures. tandfonline.comnih.govlgcstandards.com

In quality control, this compound is used to fortify samples to monitor the performance of analytical methods, including extraction efficiency and instrument stability. researchgate.net Its use helps to ensure that analytical data are reliable and meet regulatory requirements. The development of methods using isotope-labeled standards is highly desirable for LC/MS applications to counteract matrix effects, especially with electrospray ionization. tandfonline.com

Development of Novel Isotope-Labeled Triazine Derivatives for Research

The successful application of this compound has spurred research into the synthesis and application of other isotope-labeled triazine derivatives. These novel compounds are valuable tools for studying the environmental fate, metabolism, and toxicity of this class of chemicals. For example, 13C3-labeled cyanuric acid has been synthesized and used alongside this compound for the simultaneous analysis of both compounds in various food matrices. tandfonline.comnih.gov

Furthermore, research is ongoing to develop isotope-labeled analogs of other triazine compounds, such as the herbicide simazine, using similar synthetic strategies. mdpi.com The synthesis of stable isotope-labeled pyrazolo[5,1-c] science.govnih.govnih.govtriazine derivatives is also being explored for their potential as antidiabetic agents. researchgate.net These efforts will expand the analytical toolkit available to researchers and regulators for monitoring a wider range of triazine-related contaminants and understanding their biological activities. The development of selective methods for incorporating stable isotopes like 15N and 2H into triazine structures is also an active area of research. researchgate.net

Q & A

Q. What are the key considerations for synthesizing and characterizing Melamine-13C3 with isotopic purity?

To ensure isotopic purity (>99% ¹³C), researchers should:

- Use precursor materials (e.g., cyanuric chloride-¹³C₃) with certified isotopic enrichment and monitor reaction intermediates via ¹³C NMR spectroscopy .

- Employ mass spectrometry (MS) and elemental analysis to confirm molecular integrity and isotopic distribution .

- Validate purity using HPLC coupled with high-resolution MS to detect unlabeled contaminants, ensuring compliance with precision standards (e.g., reporting data to ≤3 significant figures unless justified) .

Q. How can this compound be utilized as a tracer in metabolic studies?

Design experiments to track nitrogen metabolism or environmental degradation pathways by:

- Administering this compound in in vitro or in vivo models at physiologically relevant concentrations .

- Quantifying isotopic enrichment in metabolites (e.g., cyanuric acid-¹³C₃) using LC-MS/MS with isotope dilution methods .

- Including negative controls (unlabeled melamine) to distinguish background signals and validate tracer specificity .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope internal standard (e.g., Melamine-¹⁵N₃) to correct for matrix effects .

- Calibrate instruments using serial dilutions of this compound, ensuring linearity (R² >0.99) and limits of detection (LOD) ≤1 ppb .

- Validate method reproducibility via inter-day precision tests (CV <15%) .

Q. How should researchers conduct a literature review on this compound applications?

- Prioritize primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) over reviews to access raw isotopic data .

- Use databases like SciFinder or Reaxys with search terms like "¹³C-labeled melamine AND pharmacokinetics" .

- Cross-reference citations in patents or regulatory documents (e.g., FDA reports) for non-academic but validated methodologies .

Advanced Research Questions

Q. How can isotopic effects of ¹³C in this compound influence kinetic studies in chemical reactions?

- Compare reaction rates of this compound vs. unlabeled melamine using kinetic isotope effect (KIE) experiments .

- Conduct density functional theory (DFT) calculations to predict isotopic perturbations in transition states .

- Validate experimentally via Arrhenius plots under controlled conditions (temperature, pH) to isolate isotopic contributions .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across studies?

- Replicate conflicting experiments with standardized protocols (e.g., identical cell lines, dosing regimens) .

- Perform time-course analyses to identify transient intermediates missed in prior studies .

- Use high-resolution MS imaging to spatially resolve metabolite distributions in tissues, addressing compartmentalization discrepancies .

Q. How to design cross-disciplinary studies integrating this compound in environmental and pharmacological research?

- Combine pharmacokinetic models (e.g., PBPK) with environmental fate simulations to predict human and ecological exposure .

- Apply isotope ratio mass spectrometry (IRMS) to trace this compound degradation products in wastewater vs. mammalian systems .

- Collaborate with computational chemists to develop QSAR models linking isotopic data to toxicity endpoints .

Q. What experimental controls are critical for ensuring reproducibility in this compound tracer studies?

- Include process blanks (solvents, reagents) to detect environmental contamination .

- Use randomized block designs to minimize batch effects in sample preparation .

- Archive aliquots of all samples and standards for independent validation, adhering to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.